molecular formula C16H13N3O2S B2580605 N-(4-(6-methoxypyridazin-3-yl)phenyl)thiophene-2-carboxamide CAS No. 899954-43-9

N-(4-(6-methoxypyridazin-3-yl)phenyl)thiophene-2-carboxamide

Cat. No. B2580605
CAS RN: 899954-43-9
M. Wt: 311.36
InChI Key: PFHPSMWKUVBZDF-UHFFFAOYSA-N
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Description

“N-(4-(6-methoxypyridazin-3-yl)phenyl)thiophene-2-carboxamide” is a synthetic organic compound. It is related to Rivaroxaban, a first-in-class orally active direct factor Xa inhibitor .


Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions and the use of various substrates . A four-step protocol starting from thiophene with an overall yield of around 22% has been reported . The process involves synthesis of 4-(4-aminophenyl)-3-morpholinone using nitro aniline, condensation of 4-{4-[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]phenyl}morpholin-3-one hydrochloride with alternate synthon 4-nitrophenyl 5-chlorothiophene-2-carboxylate .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques such as 1H-NMR and 13C-NMR . The compound has been described as a yellow solid with a melting point of 163 °C–166 °C .


Physical And Chemical Properties Analysis

“this compound” is a yellow solid with a melting point of 163 °C–166 °C . Its 1H-NMR and 13C-NMR spectra have been reported .

Scientific Research Applications

Met Kinase Inhibition

  • The compound has been identified as a potent and selective inhibitor of the Met kinase superfamily, crucial in cancer research. This class of compounds demonstrates significant in vivo efficacy and favorable pharmacokinetic profiles, making them candidates for clinical trials in cancer treatment (Schroeder et al., 2009).

Serotonin Receptor Antagonism

  • Derivatives of this compound have shown high affinity and selectivity as 5-HT1A receptor antagonists. This is particularly relevant in neuropsychiatric disorder research, where these compounds can be used for in vivo quantification of 5-HT1A receptors (García et al., 2014).

Anti-Inflammatory and Analgesic Agents

  • Novel derivatives have been synthesized for use as anti-inflammatory and analgesic agents. These compounds have been tested for their inhibitory activity against cyclooxygenase-1/2 (COX-1/COX-2), with some showing high activity in this regard (Abu‐Hashem et al., 2020).

Antimicrobial Study

  • Certain derivatives of this compound have been studied for their antimicrobial properties. These studies are important in the development of new antibiotics and treatments for microbial infections (Patel et al., 2010).

Potential PET Radioligands

  • Research into this compound includes its use as a PET radioligand, which is significant in brain imaging and the study of neurological disorders (Choi et al., 2015).

Acetylcholinesterase Inhibition

  • Thiophene derivatives of this compound have been explored as acetylcholinesterase inhibitors, which is a promising area in Alzheimer's disease research (Ismail et al., 2012).

properties

IUPAC Name

N-[4-(6-methoxypyridazin-3-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-21-15-9-8-13(18-19-15)11-4-6-12(7-5-11)17-16(20)14-3-2-10-22-14/h2-10H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHPSMWKUVBZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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